molecular formula C18H18N4O2S B2974453 5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1322276-42-5

5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2974453
CAS No.: 1322276-42-5
M. Wt: 354.43
InChI Key: OMWUGTPOGIUPRP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of CCG-30065 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-30065 acts downstream of Rho, blocking the serum response factor (SRF) driven transcription stimulated by various proteins, including Gα12, Gα13, RhoA-G14V, and RhoC-G14V . The compound’s action seems to target the MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

CCG-30065 affects multiple signaling pathways. It has been suggested that there is a connection between the activity of NaV1.7 and proteins involved in pathways such as PKA and EGF/EGFR-ERK1/2 . The functional activity of NaV1.7 appears to elevate the expression levels of MACC1 and NHE-1, which are controlled by p38 MAPK activity, HGF/c-MET signaling, and c-Jun activity . This cascade potentially enhances the secretion of extracellular matrix proteases, such as MMPs, which play critical roles in cell migration and invasion activities .

Result of Action

CCG-30065 has shown activity in several in vitro cancer cell functional assays. It has been found to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, it selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . CCG-30065 also inhibited Rho-dependent invasion by PC-3 prostate cancer cells .

Properties

IUPAC Name

1,3,7-trimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-19-15-14(17(23)22(3)18(24)21(15)2)16(20-12)25-11-7-10-13-8-5-4-6-9-13/h4-10H,11H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWUGTPOGIUPRP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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